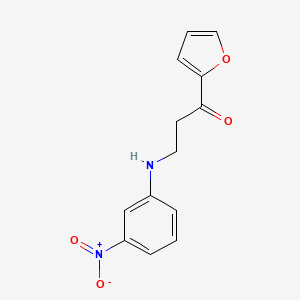

1-(Furan-2-yl)-3-(3-nitroanilino)propan-1-one

Description

1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one is an organic compound that features a furan ring and a nitrophenyl group connected via a propanone chain

Properties

CAS No. |

15057-32-6 |

|---|---|

Molecular Formula |

C13H12N2O4 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-(3-nitroanilino)propan-1-one |

InChI |

InChI=1S/C13H12N2O4/c16-12(13-5-2-8-19-13)6-7-14-10-3-1-4-11(9-10)15(17)18/h1-5,8-9,14H,6-7H2 |

InChI Key |

LQTKGGALODUAHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Nitration of Phenylamine: The nitrophenyl group is introduced by nitrating phenylamine using a mixture of concentrated sulfuric acid and nitric acid.

Coupling Reaction: The final step involves coupling the furan ring with the nitrophenyl group through a propanone linker. This can be achieved using a base-catalyzed aldol condensation reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the nitrophenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Furanones.

Reduction: 1-(Furan-2-yl)-3-((3-aminophenyl)amino)propan-1-one.

Substitution: Halogenated derivatives of the nitrophenyl ring.

Scientific Research Applications

1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is explored for its use in organic electronics and as a building block for polymers with specific electronic properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

1-(Furan-2-yl)-3-((4-nitrophenyl)amino)propan-1-one: Similar structure but with the nitro group in the para position.

1-(Thiophen-2-yl)-3-((3-nitrophenyl)amino)propan-1-one: Contains a thiophene ring instead of a furan ring.

1-(Furan-2-yl)-3-((3-aminophenyl)amino)propan-1-one: The nitro group is reduced to an amino group.

Uniqueness: 1-(Furan-2-yl)-3-((3-nitrophenyl)amino)propan-1-one is unique due to the combination of its furan ring and nitrophenyl group, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.

Biological Activity

1-(Furan-2-yl)-3-(3-nitroanilino)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a furan ring attached to a propan-1-one backbone with a nitroaniline substituent. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.

Biological Activities

1-(Furan-2-yl)-3-(3-nitroanilino)propan-1-one has been studied for various biological activities, including:

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines, particularly HL-60 cells. Mechanistic studies indicate that it activates caspases involved in the apoptotic pathway, leading to DNA fragmentation and cell death.

- Neuroprotective Effects : Research indicates that this compound may enhance synaptic transmission in the hippocampus, suggesting its potential use in treating neurodegenerative diseases. It has been observed to improve cognitive functions in animal models without inducing hyperexcitability.

- Enzyme Inhibition : The compound interacts with monoamine oxidase (MAO) enzymes, which are critical for neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of serotonin and dopamine, potentially improving mood and cognitive functions.

The biological effects of 1-(Furan-2-yl)-3-(3-nitroanilino)propan-1-one are mediated through various mechanisms:

- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by promoting mitochondrial membrane permeability and activating caspases.

- Neurotransmitter Modulation : By inhibiting MAO enzymes, it alters neurotransmitter levels, which can have implications for mood regulation and cognitive enhancement.

- Cell Signaling Pathways : It influences several signaling pathways related to cell proliferation and survival, further emphasizing its role in cancer therapy.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on HL-60 Cells : A study demonstrated that treatment with varying concentrations of 1-(Furan-2-yl)-3-(3-nitroanilino)propan-1-one led to increased apoptosis rates, with significant activation of caspases 3 and 9 observed at higher concentrations.

- Neuroprotective Study : In an animal model of Alzheimer’s disease, administration of the compound resulted in improved memory performance on cognitive tests compared to control groups, along with enhanced synaptic plasticity markers.

Dosage Effects

The biological effects of 1-(Furan-2-yl)-3-(3-nitroanilino)propan-1-one are dose-dependent:

- Low Doses : At lower doses, the compound exhibits neuroprotective effects and enhances cognitive function.

- High Doses : Higher doses are associated with pronounced anticancer effects through apoptosis induction.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Significant apoptosis in HL-60 cells |

| Neuroprotective | Enhances synaptic transmission | Improved cognitive function in animal models |

| Enzyme Inhibition | Inhibits monoamine oxidase (MAO) | Increased serotonin and dopamine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.